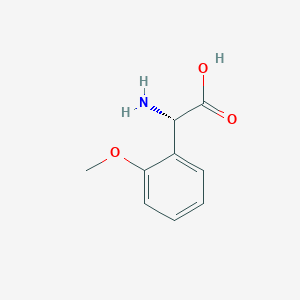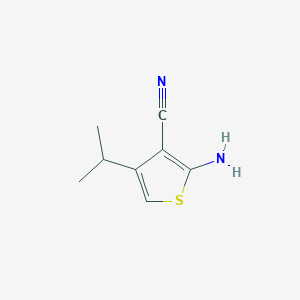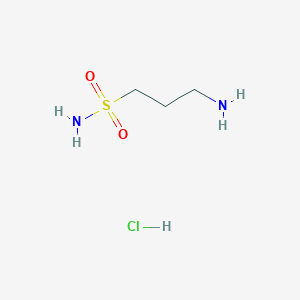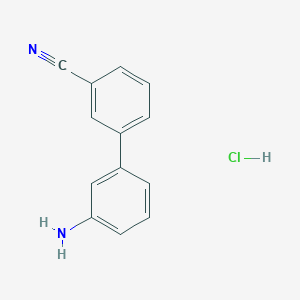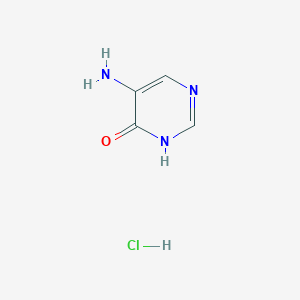
5-氨基嘧啶-4-醇盐酸盐
描述
5-Aminopyrimidin-4-ol hydrochloride, also known as 5-APOH or 5-APOHCl, is a synthetic compound that has been studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folates and is essential for the metabolism of nucleic acids. 5-APOH has been found to have antifungal, antiviral, and anti-inflammatory properties, as well as potential applications in cancer therapy.
科学研究应用
合成衍生物
5-氨基嘧啶-4-醇盐酸盐用于合成各种化学衍生物。例如,通过与乙酰丙酮或苯甲酰丙酮反应,与之形成6-酰基吡啶并[2,3-d]嘧啶,提供新的取代化合物 (Komkov & Dorokhov, 2007)。类似地,通过将5-溴-2,4-二氯-6-甲基嘧啶与乙醇氨和二级胺顺序处理,可获得4-氨基-5-溴-2-取代氨基嘧啶,从而形成新的噻唑并[4,5-d]嘧啶衍生物 (Bakavoli, Nikpour, & Rahimizadeh, 2006)。
过程开发
在过程化学中,开发可扩展的合成方法以制备5-氨基嘧啶-4-醇盐酸盐衍生物的方法至关重要。一个例子包括从廉价且易得的起始物质中高产率地制备多克量的4-氨基嘧啶-5-醇,从而增强化学过程中的安全性和效率 (Le et al., 2015)。
超分子化学中的应用
5-氨基嘧啶-4-醇盐酸盐衍生物在超分子化学中也具有重要价值。例如,已经使用2-氨基嘧啶-5-基配体构建具有宽吸收带的超分子卟啉阵列,促进高效的光吸收 (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003)。
生物活性化合物的探索
研究还包括合成生物活性化合物。例如,一项研究展示了5-乙氧羰基-6-异丙氨基-4-(取代苯基)氨基嘧啶的合成,评估其作为镇痛和抗炎药物的潜力 (Chhabria, Bhatt, Raval, & Oza, 2007)。另一项研究涉及合成和抗菌活性评估多功能2-氨基-5-氰基-4-[(2-芳基)-1H-吲哚-3-基]-6-羟基嘧啶 (Gupta, Jain, Madan, & Menghani, 2014)。
与生物分子的相互作用
研究还探讨5-氨基嘧啶-4-醇盐酸盐衍生物与生物分子的相互作用。例如,报道了5-HT1A部分激动剂氨基嘧啶系列的合成和药理评价 (Dounay et al., 2009)。
安全和危害
未来方向
Research on pyrimidines, including 5-Aminopyrimidin-4-ol hydrochloride, is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用机制
Target of Action
Similar compounds such as 2-aminopyrimidin-4(3h)-one derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the design of biologically active compounds, including those with antiviral and antitumor activities . These compounds often interact with their targets, leading to changes at the molecular level that can inhibit the growth of viruses or tumors .
Biochemical Pathways
Similar compounds have been found to impact a variety of biochemical pathways, leading to a range of effects including antiviral and antitumor activities .
Result of Action
Similar compounds have been found to have antiviral and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
5-Aminopyrimidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine-related enzymes, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can affect the enzyme’s conformation and function .
Cellular Effects
The effects of 5-Aminopyrimidin-4-ol hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in pyrimidine metabolism, leading to changes in cellular growth and proliferation . Additionally, it has been observed to impact cellular signaling pathways, such as the MAPK pathway, which plays a crucial role in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 5-Aminopyrimidin-4-ol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit certain pyrimidine biosynthesis enzymes, thereby affecting nucleotide synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminopyrimidin-4-ol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but can degrade under extreme conditions, affecting its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Aminopyrimidin-4-ol hydrochloride vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate metabolic pathways effectively . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Aminopyrimidin-4-ol hydrochloride is involved in various metabolic pathways, particularly those related to pyrimidine metabolism . It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and nucleotide availability .
Transport and Distribution
Within cells and tissues, 5-Aminopyrimidin-4-ol hydrochloride is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via nucleoside transporters and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, affecting cellular processes such as DNA replication and repair .
Subcellular Localization
The subcellular localization of 5-Aminopyrimidin-4-ol hydrochloride is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure .
属性
IUPAC Name |
5-amino-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQWEPCQNAAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



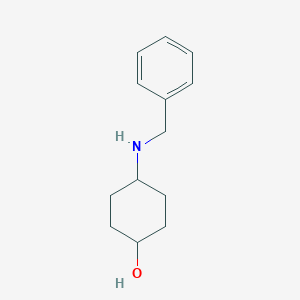



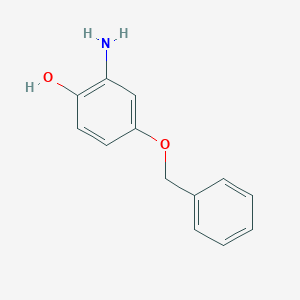
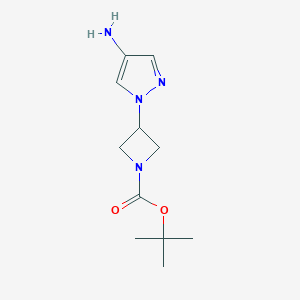
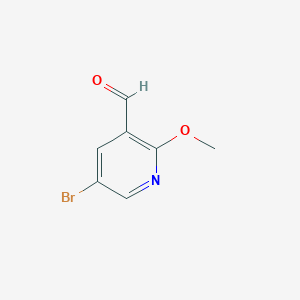

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
